molecular formula C8H12N4O2 B8519097 (2-Aminoethyl)(4-methyl-5-nitro(2-pyridyl))amine

(2-Aminoethyl)(4-methyl-5-nitro(2-pyridyl))amine

Cat. No. B8519097
M. Wt: 196.21 g/mol
InChI Key: UYISNYAVHZUKPF-UHFFFAOYSA-N
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Patent
US09321724B2

Procedure details

To 2-chloro-4-methyl-5-nitro-pyridine (250 mg, 1.45 mmol) was added potassium carbonate (320 mg, 2.32 mmol) followed by ethylenediamine (4.2 g, 70 mmol). The mixture turned hot and was filtered after cooling through kieselguhr. The filtrate was concentrated under reduced pressure and purified by column chromatography (silica, gradient of 1 to 10% methanol containing 7N ammonia in DCM) to yield 205 mg (1.04 mmol, 72%) MS(ESI) m/z=197.1 [M+1]+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:18]([NH2:21])[CH2:19][NH2:20]>>[CH3:8][C:6]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=[C:2]([NH:20][CH2:19][CH2:18][NH2:21])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
320 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
TEMPERATURE
Type
TEMPERATURE
Details
after cooling through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica, gradient of 1 to 10% methanol containing 7N ammonia in DCM)
CUSTOM
Type
CUSTOM
Details
to yield 205 mg (1.04 mmol, 72%) MS(ESI) m/z=197.1 [M+1]+

Outcomes

Product
Name
Type
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.